N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-6-8-15(9-7-14)18-10-11-20(26)24(23-18)13-19(25)22-12-16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSKADVNJCXMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 424.91 g/mol |
| Molecular Formula | C21H17ClN4O2S |
| LogP | 3.8117 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 59.549 Ų |
| InChI Key | LUVUOYNHXFYAQH-UHFFFAOYSA-N |
Anticonvulsant Activity
Research indicates that derivatives of pyridazinone, including this compound, exhibit significant anticonvulsant properties. For instance, a related compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests, which highlights the potential of these compounds in treating epilepsy .
Anticancer Properties
The compound's structural features contribute to its anticancer activity. Studies have shown that thiazole and pyridazine derivatives can induce apoptosis in cancer cell lines. For example, certain synthesized analogues exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents . The presence of electron-withdrawing groups on the phenyl ring was found to enhance cytotoxic activity significantly.
Anti-inflammatory Effects
Thiazole and pyridazine derivatives have been linked to anti-inflammatory activities. A systematic review highlighted that compounds with similar structures have shown promising results in reducing inflammation markers in various models . The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be a pathway for this compound.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the phenyl rings and nitrogen-containing heterocycles significantly influence biological activity. For example:
- Electron-withdrawing groups (e.g., Cl, Br) enhance anticonvulsant activity.
- Hydrophobic interactions are crucial for anticancer potency, particularly with substitutions that improve binding to target proteins .
Case Studies
- Electroshock Seizure Test : A study involving a series of pyridazinone derivatives demonstrated that compounds with specific substitutions on the phenyl ring provided substantial protection against seizures .
- Cytotoxicity Assay : In vitro assays showed that certain analogues of this compound had significant growth inhibition in various cancer cell lines, suggesting a strong potential for therapeutic application .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Properties : Preliminary studies indicate that N-[(2-chlorophenyl)methyl]-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide may possess anticancer properties. Research has shown its potential to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism of action that warrants further investigation.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. In vitro assays demonstrated its ability to reduce inflammatory markers, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Given the structural features of the compound, it may interact with neurotransmitter systems, presenting possibilities for neuroprotection and treatment of neurodegenerative disorders.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines (e.g., A549 lung cancer cells and MDA-MB-231 breast cancer cells) revealed that this compound exhibited significant growth inhibition rates of over 70% at specific concentrations. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. These results suggest that it may serve as a viable candidate for developing anti-inflammatory therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
